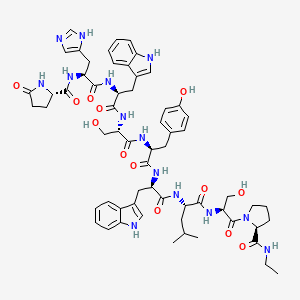

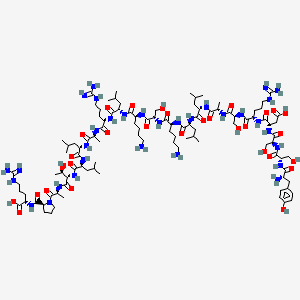

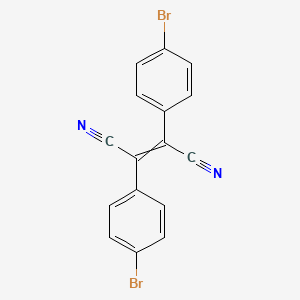

![molecular formula C7H3BrClNS B3028833 2-Bromo-7-chlorobenzo[d]thiazole CAS No. 3507-58-2](/img/structure/B3028833.png)

2-Bromo-7-chlorobenzo[d]thiazole

Vue d'ensemble

Description

2-Bromo-7-chlorobenzo[d]thiazole is a chemical compound with the CAS Number: 3507-58-2. It has a molecular weight of 248.53 and its IUPAC name is 2-bromo-7-chloro-1,3-benzothiazole .

Molecular Structure Analysis

The linear formula of 2-Bromo-7-chlorobenzo[d]thiazole is C7H3BrClNS . The InChI code is 1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H .Physical And Chemical Properties Analysis

2-Bromo-7-chlorobenzo[d]thiazole is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Quorum Sensing Inhibitors in Gram-Negative Bacteria

“2-Bromo-7-chlorobenzo[d]thiazole” has been found to be a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors . Under the conditions of the study, twelve compounds showed moderate growth inhibitory activities. Three compounds (3, 6, and 7) did not affect the growth of the bacteria and were chosen for the evaluation of quorum sensing inhibitor activities .

In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively . In the PqsR system, no activity was observed, suggesting the selectivity of the compound toward the LasB system . Compound 7 also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Docking studies revealed that compounds 3, 6, and 7 bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds 4-NPO . Finally, computation calculations suggest that these compounds are a good template for further drug development .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with the lasr system ofPseudomonas aeruginosa .

Mode of Action

In the case of similar compounds, they have been found to bind to the active site of the LasR system of Pseudomonas aeruginosa with better affinity compared to reference compounds .

Biochemical Pathways

Related compounds have shown promising quorum-sensing inhibitory effects in the lasr system .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Related compounds have shown moderate anti-biofilm formation effects againstPseudomonas aeruginosa .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H320-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Orientations Futures

While specific future directions for 2-Bromo-7-chlorobenzo[d]thiazole are not available, research into similar compounds suggests potential applications in the development of new drugs for antimicrobial treatments . These compounds could potentially inhibit bacterial quorum sensing, thereby preventing biofilm formation and reducing toxin production .

Propriétés

IUPAC Name |

2-bromo-7-chloro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKINMFVXOEAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702668 | |

| Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3507-58-2 | |

| Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

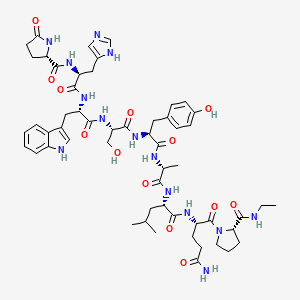

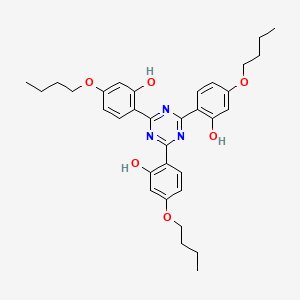

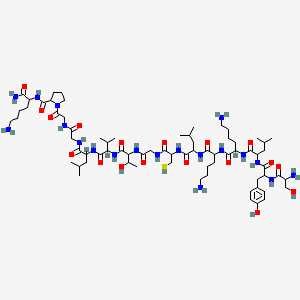

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

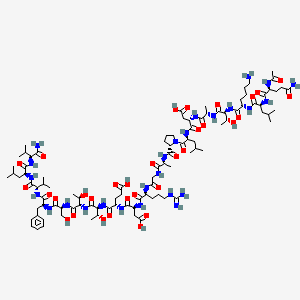

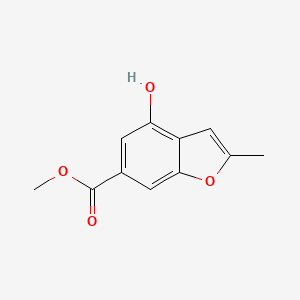

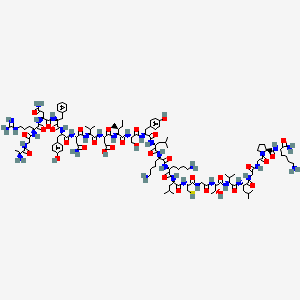

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

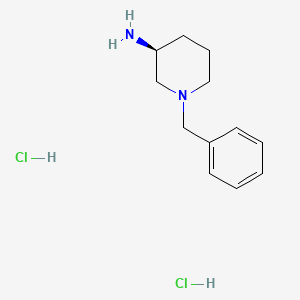

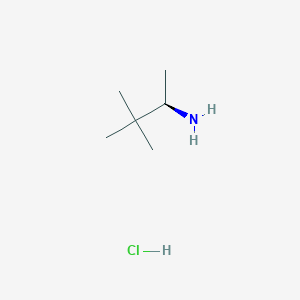

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)